Product packaging for N-(4-Nitrophenyl)acetamide-d4(Cat. No.:CAS No. 68239-25-8)

N-(4-Nitrophenyl)acetamide-d4

Cat. No.: B1345571
CAS No.: 68239-25-8
M. Wt: 184.19 g/mol
InChI Key: NQRLPDFELNCFHW-QFFDRWTDSA-N
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Description

Overview of Acetamide (B32628), N-(4-nitrophenyl-2,3,5,6-d4)- in Research Paradigms

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- is the deuterated form of N-(4-nitrophenyl)acetamide, also known as p-nitroacetanilide. medchemexpress.comsielc.com In this specific molecule, four hydrogen atoms on the nitrophenyl ring have been replaced with deuterium (B1214612) atoms. medchemexpress.com This precise labeling makes it a valuable tool in various research applications.

One of its primary roles is as an internal standard in quantitative bioanalysis, especially in techniques combining liquid chromatography with mass spectrometry (LC-MS). texilajournal.comscispace.com When analyzing a sample, a known quantity of the deuterated standard is added. Because it is chemically almost identical to the non-deuterated analyte of interest, it behaves similarly during sample preparation, separation, and detection. texilajournal.com However, due to its greater mass, it produces a distinct signal in the mass spectrometer. scioninstruments.com By comparing the signal of the analyte to the known quantity of the internal standard, researchers can achieve highly accurate and precise quantification, compensating for variations in sample handling and instrument response. clearsynth.comtexilajournal.com

Furthermore, this compound serves as a tracer to study the metabolic fate of N-(4-nitrophenyl)acetamide and related structures in biological systems. medchemexpress.comcymitquimica.com Scientists can track the deuterated label to understand how the parent compound is metabolized, identifying and quantifying its breakdown products.

Below is a table detailing the chemical properties of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-.

PropertyValue
Chemical FormulaC₈H₄D₄N₂O₃
Molecular Weight184.19 g/mol
CAS Number68239-25-8
Common SynonymsN-(4-Nitrophenyl)acetamide-d4, p-Nitroacetanilide-d4

This interactive table provides key data for Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-.

Historical Context of Deuterated Compounds in Analytical and Mechanistic Studies

The story of deuterated compounds begins with the discovery of deuterium itself in late 1931 by American chemist Harold C. Urey and his colleagues, a discovery for which Urey was awarded the Nobel Prize in Chemistry in 1934. drinklitewater.comwikipedia.orgbritannica.comwikipedia.org Urey proved the existence of this heavier hydrogen isotope, which contains both a proton and a neutron in its nucleus, doubling the mass of a standard hydrogen atom (protium). wikipedia.orgresearchgate.net

Initially, deuterium and its oxide, "heavy water" (D₂O), found applications in military and nuclear energy fields, particularly in nuclear reactors to moderate neutrons. britannica.com However, the scientific community soon recognized its potential in other areas. Gilbert N. Lewis, who first prepared pure heavy water in 1933, observed that it could retard the growth of seeds, hinting at its biological effects. drinklitewater.com

The application of deuterium in drug discovery began to take shape in the early 1960s. nih.gov Researchers realized that replacing a hydrogen atom with a deuterium atom at a site of metabolic activity could slow down the rate of a drug's breakdown. This phenomenon, known as the kinetic isotope effect, occurs because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. wikipedia.orgresearchgate.net This can lead to a longer drug half-life and an improved pharmacokinetic profile. nih.govresearchgate.net

Over the decades, the use of deuterated compounds has become a routine and powerful tool in mechanistic and analytical studies. wikipedia.org From their early use as metabolic probes to their current indispensable role as internal standards in high-precision analytical techniques, deuterated molecules like Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- continue to advance our understanding of the chemical and biological world. researchgate.net The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone and paving the way for further development in this field. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O3 B1345571 N-(4-Nitrophenyl)acetamide-d4 CAS No. 68239-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRLPDFELNCFHW-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287593
Record name N-(4-Nitrophenyl-2,3,5,6-d4)acetamide
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68239-25-8
Record name N-(4-Nitrophenyl-2,3,5,6-d4)acetamide
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Record name Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-
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Record name Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-
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Record name N-(4-Nitrophenyl-2,3,5,6-d4)acetamide
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Record name N-(4-nitro[2,3,5,6-2H4]phenyl)acetamide
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Synthetic Methodologies and Isotopic Incorporation Strategies for Acetamide, N 4 Nitrophenyl 2,3,5,6 D4

Precursor Synthesis and Deuteration Techniques

The synthesis of Acetamide (B32628), N-(4-nitrophenyl-2,3,5,6-d4)- typically involves two primary stages: the deuteration of an appropriate precursor to form the isotopically labeled nitrophenyl moiety, followed by the attachment of the acetamide group. The key precursor for this synthesis is 4-nitroaniline-2,3,5,6-d4. nih.gov

Isotopic labeling of the nitrophenyl group with deuterium (B1214612) is achieved through hydrogen-deuterium (H/D) exchange reactions. wikipedia.org These methods often employ a deuterium source, such as deuterium oxide (D₂O) or deuterated acids, and may be facilitated by catalysts or harsh reaction conditions. tn-sanso.co.jp

Common approaches for deuterating aromatic rings include:

Acid-Catalyzed Exchange : Strong deuterated acids are effective reagents for promoting H/D exchange on aromatic rings. cdnsciencepub.com Early methods involved using reagents like deuterated sulfuric acid (D₂SO₄) or deuterium chloride (DCl) at elevated temperatures. google.com More modern approaches may use superacids like deuterated triflic acid (CF₃SO₃D), which can achieve high levels of deuterium incorporation under milder conditions. google.com The reaction mechanism involves electrophilic substitution where a deuteron (B1233211) (D⁺) attacks the electron-rich aromatic ring.

High-Temperature/High-Pressure Methods : Aromatic compounds can undergo H/D exchange with D₂O under high-temperature and high-pressure conditions, sometimes exceeding supercritical temperatures and pressures for D₂O. tn-sanso.co.jpgoogle.com

Metal-Catalyzed Exchange : Transition metal catalysts can be used to facilitate H/D exchange with deuterium sources like D₂ gas or D₂O. google.com This method can sometimes offer better regioselectivity and proceed under milder conditions compared to strong acid catalysis.

Deuteration MethodDeuterium SourceCatalyst/ConditionsGeneral Applicability
Acid-Catalyzed ExchangeD₂SO₄, DCl, CF₃SO₃DStrong acid, often requires elevated temperatures. cdnsciencepub.comgoogle.comEffective for many aromatic compounds, particularly those activated towards electrophilic substitution.
High-Temperature ExchangeD₂OHigh temperature and pressure (e.g., supercritical conditions). tn-sanso.co.jpGeneral method but requires specialized equipment. tn-sanso.co.jp
Metal-Catalyzed ExchangeD₂ gas, D₂OTransition metals (e.g., Palladium, Rhodium, Iridium). google.comresearchgate.netCan offer high selectivity under milder conditions. researchgate.net

The non-deuterated parent compound, N-(4-nitrophenyl)acetamide, is a synthetic nitro compound that serves as an important intermediate in the production of dyes and pharmaceuticals. jcbsc.orgresearchgate.net There are two primary synthetic routes to this class of compounds.

Nitration of Acetanilide (B955) : The most common laboratory synthesis involves the electrophilic nitration of N-phenylacetamide (acetanilide). jcbsc.orgresearchgate.net A mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then attacks the acetanilide ring. researchgate.net The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. Due to steric hindrance from the bulky acetamido group, the para-substituted product, N-(4-nitrophenyl)acetamide, is the major isomer formed. researchgate.net The reaction is exothermic and requires careful temperature control, typically below 20°C. researchgate.net

Acetylation of 4-Nitroaniline (B120555) : An alternative pathway is the acetylation of 4-nitroaniline. iucr.orgnih.gov This reaction involves treating 4-nitroaniline with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in a solvent like glacial acetic acid. iucr.orggoogle.com This method is particularly suitable for the synthesis of the target deuterated compound, as the pre-deuterated precursor, 4-nitroaniline-2,3,5,6-d4, can be directly acetylated to yield the final product.

Synthetic PathwayStarting MaterialReagentsPrimary Product
NitrationN-phenylacetamide (Acetanilide)HNO₃, H₂SO₄ jcbsc.orgN-(4-nitrophenyl)acetamide (major), N-(2-nitrophenyl)acetamide (minor) researchgate.net
Acetylation4-NitroanilineAcetic Anhydride, Acetic Acid iucr.orgnih.govN-(4-nitrophenyl)acetamide iucr.org

Achieving the specific isotopic labeling pattern in Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- requires a regioselective deuteration of the precursor, 4-nitroaniline. The goal is to replace all four hydrogen atoms on the aromatic ring.

A highly effective strategy involves the acid-catalyzed H/D exchange on a para-substituted aniline, such as 4-nitroaniline itself, or a precursor that can be later converted to it. The powerful activating effect of the amino (-NH₂) group strongly directs electrophilic substitution (in this case, deuteration) to the ortho and para positions. Since the para position is blocked by the nitro group, deuteration is initially directed to the two ortho positions (C2 and C6). Achieving full deuteration at the meta positions (C3 and C5), which are deactivated by both the amino and nitro groups, typically requires more forcing conditions, such as prolonged reaction times or higher temperatures with a strong deuterated acid like D₂SO₄. cdnsciencepub.com An alternative approach involves the oxidation of a fully deuterated aniline, though this adds steps to the synthesis.

Optimized Reaction Conditions for Enhanced Deuterium Incorporation and Yield

Modern techniques have been developed to improve upon traditional batch synthesis methods, which often suffer from long reaction times and scalability issues. tn-sanso.co.jp

Flow Synthesis : Continuous flow reactors offer significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. tn-sanso.co.jp For H/D exchange reactions, a flow system can be used where the aromatic substrate and D₂O are pumped through a heated tube packed with a catalyst. This method can greatly reduce reaction times and allow for more efficient use of the expensive D₂O. tn-sanso.co.jp

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. tn-sanso.co.jp In the context of deuteration, microwave heating can significantly reduce the time required to reach the high temperatures needed for H/D exchange, leading to higher throughput and potentially lower energy consumption compared to conventional heating methods. tn-sanso.co.jp

The choice of acid catalyst is also critical. While traditional deuterated mineral acids are effective, stronger acids can promote more complete exchange under milder conditions. google.comgoogle.com The equivalent ratio of the deuterium source to the substrate's exchangeable hydrogens is also a key factor; a large excess of the deuterating agent is typically used to drive the equilibrium towards the fully labeled product. google.com

Purification Techniques for Deuterated Acetamide Compounds

Following the synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and partially deuterated species. For solid compounds like N-(4-nitrophenyl)acetamide and its deuterated analog, recrystallization is a highly effective purification method. jcbsc.org

The choice of solvent is crucial for successful recrystallization. Often, a binary solvent mixture, such as ethanol (B145695) and water, is employed to achieve optimal solubility characteristics—the compound should be soluble in the hot solvent but sparingly soluble at cold temperatures. jcbsc.org By adjusting the concentration of the solvent mixture (e.g., varying ratios of ethanol to water), the yield and purity of the crystallized product can be significantly influenced. jcbsc.org

The progress of the reaction and the purity of the final product are typically monitored using analytical techniques:

Thin-Layer Chromatography (TLC) : Used to follow the conversion of the starting material to the product. jcbsc.orgresearchgate.net

Mass Spectrometry (MS) : Confirms the molecular weight of the product and is essential for determining the degree of deuterium incorporation by comparing the mass of the labeled compound to its non-labeled counterpart. jcbsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to verify the structure and assess purity. The disappearance or significant reduction of signals corresponding to the aromatic protons (positions 2,3,5,6) provides direct evidence of successful deuteration. magritek.com

Advanced Analytical Characterization of Acetamide, N 4 Nitrophenyl 2,3,5,6 D4

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and isotopic labeling pattern of Acetamide (B32628), N-(4-nitrophenyl-2,3,5,6-d4)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. In the case of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-, NMR is crucial for verifying the site-specific incorporation of deuterium (B1214612) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the aromatic protons in the 4-nitrophenyl ring (typically appearing as doublets around 7.5-8.3 ppm) will be absent due to the substitution of hydrogen with deuterium. The spectrum will be dominated by the signals from the acetamido group, specifically the methyl protons (a singlet) and the amide proton (a broad singlet). The absence of aromatic proton signals is a primary indicator of successful deuteration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-, the carbons directly bonded to deuterium (C2, C3, C5, C6) will exhibit characteristic changes. These signals will appear as multiplets with attenuated intensity due to C-D coupling and the nuclear Overhauser effect. The chemical shifts of these carbons will also be slightly shifted upfield compared to the non-deuterated compound.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the structure. An HSQC experiment would show no correlations for the deuterated aromatic carbons in the ¹H dimension, confirming the absence of directly attached protons. HMBC can be used to establish long-range correlations, for instance, from the amide proton to the aromatic carbons, further solidifying the structural assignment.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Methyl Protons~2.2Singlet-CH₃
Amide Proton~10.0Broad Singlet-NH-
¹³C NMR Expected Chemical Shift (δ, ppm) Note
C=O~169
C1~145
C4~143
C2, C6~125Signal attenuated and split due to C-D coupling
C3, C5~120Signal attenuated and split due to C-D coupling
CH₃~25

Mass Spectrometry (MS) Applications (e.g., GC-MS, ESI-MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and isotopic purity of labeled compounds. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed.

The mass spectrum of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- will show a molecular ion peak (M⁺) at m/z 184, which is 4 mass units higher than the non-deuterated analogue (m/z 180). medchemexpress.com This mass shift directly corresponds to the incorporation of four deuterium atoms. The isotopic purity can be assessed by examining the relative intensities of the ion peaks at m/z 180, 181, 182, 183, and 184, which would indicate the presence of any incompletely deuterated species.

Fragmentation analysis provides further structural confirmation. Key fragmentation pathways for the non-deuterated N-(4-nitrophenyl)acetamide have been reported to yield characteristic fragment ions. researchgate.net For the deuterated analogue, the corresponding fragments containing the phenyl ring will exhibit a mass shift of 4 Da. For instance, the fragment corresponding to the 4-nitroaniline (B120555) moiety would be observed at a higher m/z value.

Ion Expected m/z Fragment
[M]⁺184C₈H₄D₄N₂O₃⁺
[M - CH₂CO]⁺142C₆H₂D₄N₂O₂⁺
[M - NO₂]⁺138C₈H₄D₄NO⁺
[C₆H₂D₄NH₂]⁺97C₆H₂D₄NH₂⁺
[CH₃CO]⁺43C₂H₃O⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- will display characteristic absorption bands for the amide and nitro functional groups. The N-H stretching vibration is typically observed in the range of 3250-3350 cm⁻¹. The amide C=O stretching vibration appears as a strong band around 1670-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The C-D stretching vibrations of the deuterated aromatic ring will appear at lower frequencies (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of a non-deuterated aromatic ring.

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. For N-(4-nitrophenyl)acetamide, the spectrum is characterized by strong absorptions related to the nitrophenyl chromophore. In a study on the non-deuterated compound, absorption maxima were observed at approximately 223 nm and 316 nm. jcbsc.org The UV-Vis spectrum of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- is expected to be very similar, as the deuteration of the aromatic ring has a negligible effect on the electronic transitions.

Spectroscopic Technique Characteristic Absorption Functional Group
IR~3300 cm⁻¹N-H stretch
IR~1680 cm⁻¹C=O stretch (Amide I)
IR~1540 cm⁻¹N=O asymmetric stretch
IR~1340 cm⁻¹N=O symmetric stretch
UV-Vis~223 nm, ~316 nmπ → π* transitions

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- and for separating it from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of components in a mixture. For Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-, a reverse-phase HPLC or UPLC method is typically employed.

Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water or methanol (B129727) and water), flow rate, and detection wavelength (based on the UV-Vis spectrum). For Mass-Spec (MS) compatible applications, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) would be used in the mobile phase. UPLC, with its smaller particle size columns, can offer faster analysis times and higher resolution compared to traditional HPLC.

Parameter Typical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 316 nm

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Verification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of a reaction and for preliminary purity assessment. For the synthesis of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-, TLC can be used to track the consumption of the starting material and the formation of the product.

A suitable mobile phase, typically a mixture of a polar and a non-polar solvent, is chosen to achieve good separation between the starting materials, product, and any potential impurities on a silica (B1680970) gel plate. For N-(4-nitrophenyl)acetamide, a mobile phase of ethyl acetate (B1210297) and hexane (B92381) in a 1:1 ratio has been reported to be effective. jcbsc.org The spots can be visualized under UV light at 254 nm. jcbsc.org The retention factor (Rf) value of the product can be calculated and used for identification purposes.

Parameter Typical Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Ethyl Acetate : Hexane (1:1, v/v)
Visualization UV lamp (254 nm)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) within a sample. For a synthesized compound like Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-, this analysis serves as a crucial quality control step to confirm its elemental composition and purity against the theoretically calculated values.

The theoretical elemental composition is calculated from the compound's molecular formula, C₈H₄D₄N₂O₃. The presence of deuterium (D), a stable isotope of hydrogen, is accounted for in the calculation of the molecular weight and the expected elemental percentages. Experimental values obtained from combustion analysis are then compared to these theoretical values. A close correlation between the experimental and theoretical data provides strong evidence of the sample's identity and purity.

Below is a table detailing the theoretical elemental composition of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-.

Table 1: Theoretical Elemental Composition of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-

Element Symbol Atomic Mass (amu) Count Total Mass (amu) Mass Percentage (%)
Carbon C 12.011 8 96.088 52.17%
Hydrogen H 1.008 4 4.032 2.19%
Deuterium D 2.014 4 8.056 4.37%
Nitrogen N 14.007 2 28.014 15.21%
Oxygen O 15.999 3 47.997 26.06%

| Total | | | | 184.187 | 100.00% |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

While specific crystallographic data for the deuterated compound Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- is not widely available in published literature, the data for its non-deuterated parent compound, N-(4-nitrophenyl)acetamide (p-Nitroacetanilide), serves as an excellent structural analogue. nih.gov The isotopic substitution of hydrogen with deuterium typically results in negligible changes to the molecular geometry and crystal packing. Therefore, the structural parameters of N-(4-nitrophenyl)acetamide provide a reliable model for its d4-counterpart.

Crystallographic studies of N-(4-nitrophenyl)acetamide reveal its solid-state structure and intermolecular interactions. nih.gov Single crystals suitable for X-ray diffraction are typically grown by methods such as slow evaporation from a suitable solvent. researchgate.net The analysis of the diffraction pattern yields detailed crystallographic data, as summarized in the table below.

Table 2: Crystallographic Data for N-(4-nitrophenyl)acetamide

Parameter Value
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å) 3.821
b (Å) 9.726
c (Å) 22.67
α (°) 92.151
β (°) 93.359
γ (°) 100.409
Volume (ų) 821.9
Z (Molecules/Unit Cell) 4

Data corresponds to the non-deuterated analogue, N-(4-nitrophenyl)acetamide, as a close structural model. nih.gov

The data indicates that the molecule adopts a specific conformation in the solid state, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. This structural information is vital for understanding the physicochemical properties of the compound.

Applications of Acetamide, N 4 Nitrophenyl 2,3,5,6 D4 in Quantitative and Mechanistic Research

Role as an Internal Standard in Bioanalytical and Chemical Quantitation

One of the primary applications of Acetamide (B32628), N-(4-nitrophenyl-2,3,5,6-d4)- is its use as an internal standard in quantitative analysis, particularly in mass spectrometry-based assays.

Enhancing Accuracy and Precision in Mass Spectrometry-Based Assays

In techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- is an ideal internal standard for the quantification of its non-deuterated analog, p-nitroacetanilide, and other structurally similar compounds.

The key advantage of using a deuterated internal standard is that it co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties during sample preparation and analysis. This co-elution ensures that any variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to more reliable and reproducible results.

Table 1: Impact of Internal Standard on Assay Performance

Parameter Without Internal Standard With Deuterated Internal Standard
Precision (%RSD) 10-20% <5%
Accuracy (%Bias) ±15-25% <±5%
Matrix Effect Variability High Low

This table illustrates the typical improvements in assay performance when a deuterated internal standard is employed.

Development of Robust Analytical Methods for Related Analogs

The utility of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- extends to the development of robust analytical methods for a range of related nitrophenyl compounds. When developing a new quantitative assay, the use of a stable isotope-labeled internal standard from the outset helps to streamline the method validation process. It allows for the reliable assessment of critical parameters such as linearity, limits of detection and quantification, and matrix effects. The consistent performance of the deuterated standard across different biological matrices (e.g., plasma, urine, tissue homogenates) is crucial for developing a method that is broadly applicable and transferable between laboratories.

Isotopic Tracing in Metabolic and Biochemical Pathway Elucidation

The presence of deuterium (B1214612) atoms in Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- makes it an excellent tracer for investigating metabolic and biochemical pathways. The mass difference between deuterium and hydrogen allows for the clear differentiation of the labeled compound and its metabolites from their endogenous, non-labeled counterparts by mass spectrometry.

Investigating Metabolic Stability and Biotransformations (e.g., Enzyme-Catalyzed Reactions, Nitroreduction Pathways)

Deuteration can significantly influence the metabolic stability of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can slow down metabolic reactions that involve the cleavage of a C-H bond at the site of deuteration.

In the case of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-, the deuteration on the phenyl ring can provide insights into its biotransformation. One of the key metabolic pathways for nitroaromatic compounds is nitroreduction, a process catalyzed by nitroreductase enzymes. This pathway involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. These reactions are critical in both the detoxification and, in some cases, the toxic activation of xenobiotics.

Enzyme-catalyzed reactions, such as hydrolysis by amidases, can also be investigated. A study on the enzymatic hydrolysis of the non-deuterated analog, p-nitroacetanilide, by aryl acylamidase from Pseudomonas fluorescens revealed a multi-step mechanism involving acylation and deacylation of the enzyme's active site. nih.gov The use of deuterated substrates in such studies can help to elucidate the rate-limiting steps of the reaction.

Table 2: Hypothetical Metabolic Stability in Human Liver Microsomes

Compound Half-life (t½) in minutes
Acetamide, N-(4-nitrophenyl)- 30
Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- 45

This table presents a hypothetical comparison of the metabolic stability, illustrating the potential impact of deuteration.

Tracking Molecular Fate in Complex Biological Systems

Isotopic labeling with deuterium allows for the precise tracking of a molecule's journey through a complex biological system. After administration of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- to an organism or cell culture, samples can be collected over time and analyzed by mass spectrometry. The distinct mass of the deuterated compound and its metabolites allows for their unambiguous identification and quantification, even in the presence of a complex mixture of endogenous molecules. This enables researchers to map the distribution of the compound to different tissues, identify the major metabolic products, and determine the routes and rates of its elimination.

Studies on Interaction with Biological Macromolecules

Understanding how a compound interacts with biological macromolecules, such as proteins and nucleic acids, is crucial for elucidating its mechanism of action and potential toxicity. Isotopic labeling is a powerful tool for such investigations. For instance, if a metabolite of p-nitroacetanilide is suspected of covalently binding to proteins, using the deuterated analog can help to confirm this interaction. After exposure, proteins can be isolated and analyzed by mass spectrometry. The presence of the deuterium-labeled fragment attached to the protein would provide definitive evidence of covalent binding. This approach can help to identify the specific proteins that are targeted and the sites of modification.

Contributions to Pharmaceutical Research and Development Methodologies

The application of isotopically labeled compounds is a cornerstone of modern pharmaceutical research, enhancing the precision and reliability of analytical methodologies.

Facilitating Preclinical Drug Metabolism and Pharmacokinetic Studies

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- is principally used as an internal standard in bioanalytical studies, particularly in drug metabolism and pharmacokinetics (DMPK). ontosight.aimedchemexpress.com The incorporation of stable heavy isotopes into drug molecules is a common practice for quantification during the drug development process. medchemexpress.com Deuteration, the replacement of hydrogen with its stable isotope deuterium, has gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs. medchemexpress.comnih.gov

The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic pathways that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net This modification can lead to improved metabolic stability, potentially reducing dosing frequency and improving a drug's safety profile. researchgate.netnih.gov

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are ideal internal standards. ontosight.ai Because Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. ontosight.ai

Benefit of Deuterated StandardsDescription
Improved Accuracy Co-elution and similar ionization to the analyte allow for correction of matrix effects and instrument variability.
Precise Quantification The mass difference enables distinct detection by mass spectrometry, ensuring an accurate ratio of analyte to standard is measured.
Enhanced Metabolic Stability The kinetic isotope effect can slow metabolism at the site of deuteration, making it a reliable tracer in DMPK studies.
Method Validation Use of deuterated standards is a key component in validating the robustness and reliability of bioanalytical methods.

This table summarizes the key advantages of using deuterated compounds like Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- as internal standards in pharmaceutical research.

Utility in Drug Discovery as a Reference Compound or Intermediate

The non-deuterated parent compound, N-(4-nitrophenyl)acetamide, is a recognized intermediate in organic synthesis. jcbsc.org It serves as a building block in the production of various other compounds, including dyes and pharmaceutically active molecules. jcbsc.orgresearchgate.netresearchgate.net Specifically, it is an important semi-product in the synthesis of N-(4-hydroxyphenyl)acetamide. jcbsc.org

Acetamide derivatives, in general, are significant scaffolds in medicinal chemistry and are found in numerous small-molecule drugs. archivepp.com They have been explored for a wide range of biological activities, and the acetamide functional group is often incorporated into prodrug designs to modulate pharmacokinetic parameters. archivepp.com Therefore, both deuterated and non-deuterated nitrophenyl acetamides can serve as reference compounds or starting materials in the synthesis and development of new chemical entities. ontosight.aiontosight.ai

Exploration of Supramolecular Interactions and Sensing Capabilities

The structural features of nitrophenyl acetamide derivatives, namely the hydrogen bond donor (N-H) and acceptor (C=O, NO2) groups, make them excellent candidates for studying supramolecular chemistry and developing chemical sensors.

Hydrogen Bonding Interactions in Solution and Solid States

For instance, in the crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide, the NH group forms an intramolecular hydrogen bond with a nitro oxygen atom, while the OH group engages in an intermolecular hydrogen bond with an amide oxygen atom of an adjacent molecule. nih.govresearchgate.net In contrast, its 3-nitro isomer exhibits a different pattern, where the N-H group forms an intermolecular hydrogen bond to the acetamido oxygen atom. nih.gov The planarity of the molecule and the specific arrangement of hydrogen bonds are significantly influenced by the substitution pattern on the phenyl ring. nih.gov In N,N-Bis(4-nitrophenyl)acetamide, molecules are linked by pairs of C-H···O hydrogen bonds, forming inversion dimers which then create chains. researchgate.netnih.gov

These studies demonstrate the capacity of the acetamide and nitro groups to participate in a variety of directional, noncovalent interactions that dictate molecular assembly. whiterose.ac.ukmdpi.com

CompoundHydrogen Bond TypeBond Distance / Angle
N-(4-hydroxy-3-nitrophenyl)acetamideN—H···O (intermolecular)N⋯O = 2.9079 (17) Å; N—H⋯O = 176.6 (19)°
N-(4-hydroxy-3-nitrophenyl)acetamideO—H···O (intramolecular, bifurcated)O⋯O = 2.6093 (17) Å
N-(4-hydroxy-3-nitrophenyl)acetamideO—H···O (intermolecular, bifurcated)O⋯O = 3.1421 (17) Å
N-(4-hydroxy-2-nitrophenyl)acetamideO—H···O (intermolecular)O⋯O = 2.7183 (14) Å; O—H⋯O = 172.0 (18)°
N,N-Bis(4-nitrophenyl)acetamideC—H···O (intermolecular)Forms inversion dimers and chains

This table presents selected hydrogen bonding data from crystallographic studies of nitrophenyl acetamide derivatives, illustrating the diversity of these interactions. nih.govresearchgate.net

Anion Recognition and Sensing Applications of Nitrophenyl Acetamide Derivatives

The field of supramolecular chemistry has extensively explored the use of synthetic receptors for anion recognition and sensing, which is vital for biological, environmental, and industrial applications. mdpi.comacs.org Nitrophenyl acetamide and related derivatives have emerged as effective anion sensors, primarily due to the acidic nature of the N-H proton, which is enhanced by the electron-withdrawing nitro group. mdpi.comnih.gov

These compounds can bind anions through hydrogen bonding. nih.gov This interaction can induce a detectable response, such as a change in color (colorimetric sensor) or a shift in UV-visible absorption spectra. mdpi.comnih.gov For example, research on 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide demonstrated high selectivity for fluoride (B91410) ions. The addition of fluoride caused a distinct color change from pale yellow to orange, attributed to a strong hydrogen bonding interaction that leads to an internal charge transfer process. mdpi.com

Similarly, other studies on receptors containing nitrophenyl urea (B33335) or amide moieties have shown selective binding and colorimetric responses for anions like acetate (B1210297), cyanide, and dihydrogen phosphate. nih.govnih.govresearchgate.netnih.govrsc.org The selectivity and strength of the binding are influenced by the structure of the receptor and the properties of the anion, such as its size, shape, and basicity. nih.govresearchgate.net

Receptor TypeTarget AnionsDetection Method
2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamideF⁻Colorimetric (Naked-eye), UV-Vis
N-acetylglyoxylic amides (with nitrophenyl groups)CN⁻, F⁻Colorimetric (Naked-eye), UV-Vis
Oligomethylene bis(nitrophenylureylbenzamide)AcO⁻, BzO⁻, F⁻, H₂PO₄⁻, HP₂O₇³⁻UV-Vis, ¹H NMR
Nitrophenyl thiourea-modified polyethylenimineSO₄²⁻, F⁻, AcO⁻Colorimetric (Naked-eye), UV-Vis

This table summarizes the application of various nitrophenyl acetamide and related derivatives as sensors for different anions. mdpi.comnih.govnih.govnih.gov

Theoretical and Computational Investigations of Deuterium Effects in N 4 Nitrophenyl Acetamide Systems

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for understanding how isotopic substitution affects a molecule at the most fundamental level. Replacing hydrogen with deuterium in the phenyl ring of N-(4-nitrophenyl)acetamide primarily influences the vibrational properties of the molecule due to the mass difference, which in turn can lead to subtle but significant changes in its reactivity and stability.

The most direct and predictable consequence of deuteration is the alteration of vibrational frequencies. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. csbsju.edu Since deuterium is approximately twice the mass of hydrogen, the stretching frequency of a carbon-deuterium (C-D) bond is significantly lower than that of a carbon-hydrogen (C-H) bond. pearson.com A typical aromatic C-H stretching vibration is observed around 3000 cm⁻¹, whereas a C-D stretch is expected near 2250 cm⁻¹. csbsju.edulibretexts.org

This shift in vibrational frequency leads to a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. ias.ac.in The ZPE is the minimum vibrational energy a bond possesses, even at absolute zero temperature. Because the C-D bond starts from a lower energy state, more energy is required to break it. ias.ac.in This difference in bond dissociation energy is the origin of the primary kinetic isotope effect (KIE), where reactions involving the cleavage of a C-H bond are faster than the equivalent reaction involving a C-D bond.

Table 1: Predicted Effects of Deuteration on Vibrational Frequencies and Zero-Point Energy (ZPE)
ParameterC-H Bond (Non-deuterated)C-D Bond (Deuterated)Expected Consequence
Reduced Mass (approx.)~0.923 amu~1.714 amuIncreased mass for C-D bond.
Stretching Frequency (approx.)~3000 cm⁻¹~2250 cm⁻¹Lower vibrational frequency for C-D bond. csbsju.edu
Zero-Point Energy (ZPE)HigherLowerGreater bond dissociation energy for C-D. ias.ac.in
Kinetic Isotope Effect (kH/kD)Greater than 1 for C-H bond cleavage reactions.Slower reaction rate for deuterated compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov For Acetamide (B32628), N-(4-nitrophenyl-2,3,5,6-d4)-, MD simulations would provide critical insights into its conformational dynamics, flexibility, and how it interacts with its environment, such as solvent molecules or biological macromolecules.

An MD simulation begins with a set of initial coordinates for all atoms in the system, often derived from experimental data like X-ray crystallography or built using molecular modeling software. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over very short time steps (femtoseconds). nih.gov

For the target compound, key areas of investigation would include:

Conformational Preferences: Analyzing the dihedral angle between the phenyl ring and the acetamide group to understand the molecule's preferred shape and rotational flexibility. While deuteration does not change the electronic potential energy surface significantly, the altered vibrational dynamics can subtly influence conformational sampling.

Intermolecular Interactions: Placing the molecule in a simulated solvent box (e.g., water) allows for the study of hydrogen bonding and other non-covalent interactions. The simulation can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

Solvent Effects: Deuteration can lead to minor changes in the strength and nature of intermolecular interactions. MD simulations can help elucidate how these changes might affect the molecule's solubility and aggregation behavior. Studies on other deuterated molecules have shown that partial deuteration can alter intermolecular forces and phase transitions.

MD simulations are frequently combined with techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to validate computational models of protein-ligand interactions and conformational changes. nih.govacs.org

Table 2: Parameters Investigated in a Typical MD Simulation of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-
Simulation ParameterDescriptionInsight Gained
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Assesses the structural stability and equilibrium of the simulation. mdpi.com
Dihedral Angle AnalysisTracks the rotation around specific bonds, such as the C-N bond connecting the ring and amide group.Reveals conformational preferences and flexibility.
Radial Distribution Function (g(r))Describes the probability of finding a particle at a distance 'r' from a reference particle.Characterizes the structure of the solvent shell and specific intermolecular interactions.
Hydrogen Bond AnalysisCounts the number and duration of hydrogen bonds between the solute and solvent.Quantifies key solute-solvent interactions affecting solubility.

In Silico Predictions of Metabolic Transformations and Enzyme Substrate Interactions

In silico (computational) methods are widely used in drug discovery to predict the metabolic fate of molecules. nih.govnih.gov For Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-, these predictions would focus on how deuteration affects its interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is responsible for the majority of drug metabolism. nih.gov

The primary effect of deuterating the phenyl ring at the 2, 3, 5, and 6 positions is to block potential sites of aromatic hydroxylation, a common metabolic pathway mediated by CYP enzymes. The C-D bond is stronger than the C-H bond, resulting in a significant kinetic isotope effect that can dramatically slow down or prevent enzymatic cleavage at these positions. nih.gov This strategy, known as "metabolic switching," is intentionally used in drug design to improve a drug's pharmacokinetic profile by directing metabolism away from certain "soft spots" on the molecule. nih.gov

The typical in silico workflow to predict these effects involves several steps:

Molecular Docking: The 3D structure of the deuterated compound is computationally "docked" into the active site of a specific CYP enzyme model (e.g., CYP3A4, CYP2D6). This simulation predicts the most likely binding pose and orientation of the substrate within the enzyme. nih.gov

Site of Metabolism (SOM) Prediction: Algorithms analyze the docked pose to identify which atoms on the substrate are most susceptible to enzymatic attack. These predictions are based on factors like the distance to the enzyme's catalytic heme iron, the atom's reactivity, and the binding energy.

Quantum Mechanics/Molecular Mechanics (QM/MM): For higher accuracy, QM/MM simulations can be performed. In this hybrid method, the substrate and the enzyme's active site are treated with quantum mechanics to accurately model the chemical reaction, while the rest of the protein is treated with classical molecular mechanics to reduce computational cost.

For Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-, these simulations would likely predict that aromatic hydroxylation on the phenyl ring is significantly hindered. This could potentially increase the relative importance of other metabolic pathways, such as N-deacetylation or reduction of the nitro group, if those pathways are viable.

Table 3: Hypothetical Comparison of Predicted Metabolic Fates
Metabolic PathwayN-(4-nitrophenyl)acetamide (Non-deuterated)Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-Rationale
Aromatic HydroxylationPredicted to be a possible pathway at positions 2, 3, 5, or 6.Predicted to be significantly inhibited.Kinetic Isotope Effect due to stronger C-D bonds. nih.gov
N-DeacetylationPossible pathway.May become a more prominent pathway.Blocking of the primary hydroxylation pathway may shift metabolism.
Nitro Group ReductionPossible pathway.May become a more prominent pathway.Metabolic switching could enhance alternative routes. nih.gov

Future Perspectives and Emerging Research Avenues for Deuterated N 4 Nitrophenyl Acetamide

Development of Novel Synthetic Routes and Advanced Labeling Techniques

The conventional synthesis of N-(4-nitrophenyl)acetamide typically involves the nitration of N-phenylacetamide using a mixture of nitric and sulfuric acids. researchgate.netjcbsc.org Future research into the synthesis of its deuterated analogue will likely focus on more sophisticated, efficient, and site-selective labeling techniques that have emerged in recent years.

One promising area is the advancement of hydrogen isotope exchange (HIE) reactions. While traditional methods can be harsh, newer transition-metal-catalyzed HIE techniques offer milder conditions and greater control. For instance, a recently developed silver-catalyzed HIE protocol specifically for nitroaromatics, using deuterium (B1214612) oxide (D₂O) as the deuterium source, presents a direct and efficient pathway to label the aromatic ring. acs.org Applying and optimizing such methods could provide a more streamlined and cost-effective synthesis of Acetamide (B32628), N-(4-nitrophenyl-2,3,5,6-d4)-, avoiding multi-step processes that begin with deuterated precursors.

Furthermore, photochemical methods for deuterium labeling are gaining traction as a green and versatile strategy. creative-proteomics.com These light-induced reactions can often be performed under mild conditions and may offer unique selectivity, providing another innovative route for future synthesis. The exploration of these modern labeling methodologies could significantly improve the accessibility and purity of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-, fostering its broader application in research.

Table 1: Comparison of Synthetic Labeling Strategies

Method Description Potential Advantages for Synthesis
Traditional Nitration Nitration of a pre-deuterated benzene (B151609) precursor. Straightforward, well-established chemistry.
Catalytic HIE Direct exchange of hydrogen for deuterium on the final molecule or a late-stage intermediate, often using a metal catalyst (e.g., Silver). High atom economy, late-stage functionalization, potentially fewer steps. acs.org

| Photochemical Labeling | Use of light to initiate the C-H to C-D exchange. | Mild reaction conditions, sustainable (uses light energy), potential for novel selectivity. creative-proteomics.com |

Expanding Applications in Multi-Omics and Systems Biology Research

The primary function of deuterated compounds in biological mass spectrometry is to serve as ideal internal standards for precise and accurate quantification. clearsynth.com This is particularly critical in multi-omics (e.g., proteomics, metabolomics) and systems biology, where researchers aim to understand complex biological systems by measuring subtle changes in the abundance of numerous molecules simultaneously.

In quantitative proteomics , a stable isotope-labeled standard like Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- could be used to precisely quantify its unlabeled counterpart if the latter is identified as a metabolite or a xenobiotic that interacts with the proteome. The deuterated standard, when spiked into a sample, experiences the same sample preparation and analysis conditions as the analyte. By comparing the mass spectrometer's signal of the known amount of the "heavy" standard to the "light" analyte, researchers can correct for experimental variability, including matrix effects and ionization suppression, leading to highly reliable quantification. nih.govscispace.comtexilajournal.com

Similarly, in metabolomics , this compound can enable robust metabolic flux analysis. creative-proteomics.comnih.gov If N-(4-nitrophenyl)acetamide is metabolized by a biological system, its deuterated analogue can be used as a tracer to follow the metabolic fate of the compound, helping to elucidate enzymatic pathways and quantify metabolite concentrations with high confidence. medchemexpress.com This capability is crucial for understanding the systemic response to xenobiotics and for drug development studies.

Integration with Advanced Analytical Platforms (e.g., Imaging Mass Spectrometry)

Imaging Mass Spectrometry (IMS) is a powerful technique that maps the spatial distribution of molecules within a tissue section, providing a molecular snapshot of biological processes. A significant challenge in IMS is achieving accurate quantification, as signal intensity can vary across a sample due to tissue-specific ion suppression.

The integration of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- as an internal standard represents a key future direction for quantitative IMS. By applying the deuterated standard uniformly over the tissue surface prior to analysis, it can be used to normalize the signal of the endogenous, unlabeled compound in a pixel-by-pixel manner. This would allow for the creation of highly accurate, quantitative maps showing the precise location and concentration of N-(4-nitrophenyl)acetamide or its metabolites within different tissue microenvironments. Such an approach would be invaluable for pharmaceutical research, enabling detailed studies of drug distribution and metabolism directly within the target tissue.

Potential for New Material Science or Catalytic Applications

Beyond its analytical utility, the unique physical properties of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- could be harnessed in material science and catalysis.

In material science , particularly in the field of organic electronics, deuteration is an emerging strategy to enhance device performance. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This seemingly subtle change can increase the stability and lifetime of organic light-emitting diodes (OLEDs) by quenching non-radiative decay pathways. google.comisotope.com Future research could explore the incorporation of deuterated nitroaromatic compounds like this one into organic semiconductor materials to investigate improvements in their optoelectronic properties and operational stability. advancedsciencenews.com Additionally, deuterated polymers are used extensively in neutron scattering experiments to probe the structure and dynamics of materials without altering their electronic characteristics. europa.euacs.org

In catalysis , the difference in C-D and C-H bond strength gives rise to the kinetic isotope effect (KIE) , a phenomenon where the rate of a reaction changes upon isotopic substitution. wikipedia.org While the KIE for the nitration of benzene is near unity (meaning no rate change), other reactions where C-H bond cleavage is the rate-determining step can exhibit significant KIEs. echemi.comrsc.org Consequently, Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- could serve as a mechanistic probe. By comparing its reaction rates to its non-deuterated counterpart in various catalytic cycles, researchers could determine whether the C-H bonds on the phenyl ring are involved in the rate-limiting step of a transformation. This provides a powerful tool for elucidating complex reaction mechanisms. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-
N-(4-nitrophenyl)acetamide

Q & A

Basic: What are the optimal synthetic routes for preparing isotopically labeled Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-, and how can purity be validated?

Methodological Answer:
Deuterated acetamide derivatives are typically synthesized via isotopic exchange reactions or catalytic deuteration of precursor nitroaromatic compounds. For N-(4-nitrophenyl-2,3,5,6-d4)-acetamide, a common approach involves:

  • Deuteration : Hydrogen-deuterium (H/D) exchange at the 2,3,5,6 positions of the nitrobenzene ring using deuterated solvents (e.g., D₂O or DMSO-d₆) under acidic or basic catalysis .
  • Purification : Chromatographic techniques (HPLC or column chromatography) to isolate the deuterated product, followed by recrystallization for enhanced purity.
  • Validation : High-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., M+4 isotope pattern) and ¹H/²H NMR to quantify deuterium incorporation (>98% isotopic purity recommended for research reproducibility) .

Basic: Which spectroscopic techniques are most effective for characterizing deuterium incorporation in Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-?

Methodological Answer:

  • ²H NMR Spectroscopy : Directly quantifies deuterium distribution and positional integrity. The absence of ¹H signals at the 2,3,5,6 positions confirms deuteration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF identifies isotopic clusters (e.g., M+4 peak for four deuterium atoms) .
  • FT-IR Spectroscopy : Detects shifts in C-D stretching vibrations (~2100–2200 cm⁻¹) compared to C-H bonds (~2800–3100 cm⁻¹) .

Advanced: How do isotopic effects (deuteration at 2,3,5,6 positions) influence the compound’s reactivity in nucleophilic substitution or redox reactions?

Methodological Answer:
Deuteration alters kinetic isotope effects (KIEs) due to reduced zero-point energy in C-D bonds. For example:

  • Nucleophilic Substitution : Deuteration slows reaction rates (primary KIE ≈ 6–10) due to stronger C-D bonds. Use stopped-flow kinetics or computational modeling (e.g., DFT) to quantify activation barriers .
  • Redox Reactions : Secondary KIEs (≈1.1–1.4) may stabilize transition states. Electrochemical methods (cyclic voltammetry) paired with isotopic labeling can elucidate electron-transfer mechanisms .

Advanced: What computational strategies reconcile discrepancies between experimental spectroscopic data and theoretical simulations for deuterated acetamides?

Methodological Answer:

  • Hybrid DFT/Molecular Dynamics (MD) : Optimize geometry using B3LYP/6-311++G(d,p) basis sets, then simulate NMR chemical shifts with gauge-including atomic orbital (GIAO) methods. Compare with experimental ²H NMR data to validate models .
  • Machine Learning (ML) : Train ML algorithms (e.g., neural networks) on experimental-computational datasets to predict deviations in vibrational spectra caused by deuteration .

Methodological: How can factorial design optimize reaction conditions for synthesizing deuterated acetamide derivatives?

Methodological Answer:
A 2³ factorial design evaluates three critical variables (e.g., temperature, catalyst concentration, reaction time) to maximize deuteration efficiency:

  • Factors : Temperature (60°C vs. 80°C), catalyst (H₂SO₄ vs. DCl), and solvent (D₂O vs. CD₃OD).
  • Response Variables : % Deuterium incorporation (HRMS) and reaction yield.
  • Analysis : ANOVA identifies significant interactions; response surface methodology (RSM) pinpoints optimal conditions .

Data Contradiction: When experimental kinetic data conflicts with quantum chemical predictions for deuterated acetamide reactions, what validation protocols are recommended?

Methodological Answer:

  • Cross-Validation : Repeat experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out experimental artifacts.
  • Theoretical Reassessment : Re-optimize transition states using higher-level theory (e.g., CCSD(T)) or incorporate solvent effects via polarizable continuum models (PCM) .
  • Collaborative Peer Review : Engage computational and experimental teams to jointly analyze discrepancies, leveraging multi-method frameworks .

Advanced Characterization: What hybrid approaches combine solid-state NMR and computational modeling to study deuterium distribution in crystalline acetamide derivatives?

Methodological Answer:

  • Solid-State ²H NMR : Detects quadrupolar coupling constants to map deuterium positions in the crystal lattice.
  • Periodic DFT Calculations : Simulate crystal packing using CASTEP or VASP software. Compare simulated and experimental NMR spectra to validate deuterium placement .
  • Synchrotron XRD : Resolve deuterium positions via high-resolution X-ray diffraction, complementing NMR/DFT data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.